1-Methyl-1H-imidazole-5-sulfonyl chloride chemical properties
1-Methyl-1H-imidazole-5-sulfonyl chloride chemical properties
This in-depth technical guide details the chemical properties, synthesis, and applications of 1-Methyl-1H-imidazole-5-sulfonyl chloride, with a critical analysis of its regiochemistry and stability.[1]
[1]
Executive Summary
1-Methyl-1H-imidazole-5-sulfonyl chloride is a highly reactive heteroaromatic sulfonyl chloride used primarily as a building block in medicinal chemistry for the synthesis of sulfonamides.[1] It serves as a critical intermediate for introducing the 1-methylimidazole moiety—a pharmacophore known for modulating solubility and metabolic stability—into drug candidates.
Critical Technical Note: Researchers must distinguish between the 5-sulfonyl and 4-sulfonyl isomers. While the 4-isomer (CAS 137049-00-4) is the dominant commercial product resulting from standard chlorosulfonation, the 5-isomer (CAS 479552-18-6) is distinct and often requires specific synthetic routes (e.g., directed lithiation) to avoid the C4/C5 regioselectivity issues common in electrophilic aromatic substitution of imidazoles.[1]
Chemical Identity & Physical Characteristics
The physical properties below distinguish the target compound from its isomers and hydrolysis products.
| Property | Data | Notes |
| Chemical Name | 1-Methyl-1H-imidazole-5-sulfonyl chloride | IUPAC |
| CAS Number | 479552-18-6 | Distinct from 4-isomer (137049-00-4) |
| Molecular Formula | C₄H₅ClN₂O₂S | |
| Molecular Weight | 180.61 g/mol | |
| Physical State | Solid (Crystalline/Powder) | Hygroscopic |
| Melting Point | 66–71 °C | Data based on regioisomer analog; pure 5-isomer may vary slightly.[1][2][3] |
| Solubility | Soluble in DCM, THF, Acetonitrile | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid rapidly |
Synthesis & Production Pathways
The synthesis of imidazole sulfonyl chlorides is chemically non-trivial due to the competition between electrophilic aromatic substitution (SEAr) and the formation of stable ionic liquids .
The Chlorosulfonation Challenge
Direct reaction of 1-methylimidazole with chlorosulfonic acid (
To secure the covalent C-SO₂Cl bond, the reaction typically requires:
-
Excess Chlorosulfonating Agent: Use of thionyl chloride (
) or phosphorus pentachloride ( ) to drive the conversion of the sulfonic acid/salt intermediate to the acid chloride. -
Regiocontrol: Standard SEAr conditions often favor the C4 position. Accessing the C5 isomer specifically may require blocking the C2/C4 positions or utilizing a directed lithiation strategy (lithiation at C5 followed by
quench and chlorination).
Synthesis Workflow Diagram
Figure 1: Synthetic divergence between direct chlorosulfonation (yielding primarily the 4-isomer or salts) and lithiation strategies required for high-fidelity 5-isomer synthesis.[1]
Reactivity Profile & Mechanistic Insights[1][4]
Nucleophilic Acyl Substitution (Sulfonamide Formation)
The primary application of this compound is the formation of sulfonamides via reaction with primary or secondary amines. The mechanism follows a Nucleophilic Substitution at Sulfur (
-
Mechanism: The amine nucleophile attacks the sulfur atom, forming a trigonal bipyramidal transition state (or tetrahedral intermediate analog), followed by the expulsion of the chloride leaving group.
-
Base Requirement: A non-nucleophilic base (e.g., DIPEA, TEA) or a nucleophilic catalyst (Pyridine, DMAP) is required to scavenge the HCl byproduct and prevent protonation of the amine nucleophile.
Hydrolysis Kinetics
The imidazole ring's basic nitrogen (N3) can act as an intramolecular catalyst, making this sulfonyl chloride exceptionally sensitive to moisture compared to benzenesulfonyl chlorides.
-
Reaction:
-
Implication: Stocks must be stored under inert gas (Argon/Nitrogen) at -20°C.
Mechanistic Diagram
Figure 2: Mechanism of sulfonamide formation.[1] The base is critical for driving the equilibrium forward by neutralizing the HCl byproduct.
Experimental Protocol: Sulfonamide Coupling
Objective: Coupling 1-Methyl-1H-imidazole-5-sulfonyl chloride with a primary amine.
Reagents:
-
1-Methyl-1H-imidazole-5-sulfonyl chloride (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve 1-Methyl-1H-imidazole-5-sulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: Exothermic reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Look for mass shift: M_amine + 144 Da).[1]
-
Workup:
-
Dilute with DCM.
-
Wash with saturated
(to remove acidic byproducts). -
Wash with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (MeOH/DCM gradient) is typically required due to the polarity of the imidazole ring.
Handling, Stability & Safety
| Hazard Class | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage (Category 1B).[1] | Wear nitrile gloves, face shield, and lab coat. |
| Water Reactive | Reacts violently with water to release HCl gas. | Handle in a fume hood; keep away from sinks/moisture. |
| Storage | Thermally sensitive and hygroscopic. | Store at -20°C under inert atmosphere (Argon). |
Disposal: Quench excess reagent by slowly adding to a stirred solution of dilute sodium hydroxide and ice. Adjust pH to neutral before disposal.
References
-
PubChem. 1-Methylimidazole-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
Urbán, B., et al. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.[4] Journal of Molecular Liquids.[4] Available at: [Link][4]
-
Organic Chemistry Portal. Sulfonylation of Amines. Available at: [Link][1]
